molecular formula C25H23NO4 B2477626 (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-99-8

(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2477626
CAS No.: 637755-99-8
M. Wt: 401.462
InChI Key: YZAYQFMDZYOZEE-ZHZULCJRSA-N
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Description

(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.462. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-(1-phenylethyliminomethyl)benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-4-29-25(28)21-16(3)30-24-19-13-9-8-12-18(19)23(27)20(22(21)24)14-26-15(2)17-10-6-5-7-11-17/h5-15,27H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXVKRVOFUFJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antitumor, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure

The molecular formula of the compound is C21H23N3O3, characterized by a naphthoquinone backbone with various substituents that contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities. The following sections detail specific findings related to the compound's biological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, Schiff base derivatives have shown varying degrees of antibacterial and antifungal activities against multiple strains:

CompoundBacterial Strains TestedActivity Level
Schiff Base 1E. coli, S. aureusModerate
Schiff Base 2P. aeruginosa, C. albicansSignificant

In vitro studies utilizing agar diffusion methods have demonstrated that certain derivatives exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria. The coordination of metal ions with these compounds often enhances their activity due to chelation effects .

Antitumor Activity

The antitumor potential of related compounds has been explored extensively. For example, a series of naphthoquinone derivatives were synthesized and tested against various cancer cell lines:

CompoundCancer Cell Lines TestedIC50 Values (µM)
Compound AMia PaCa-2, HepG215.4
Compound BRKO, LoVo22.3

These compounds demonstrated significant inhibition of tumor cell proliferation, indicating that modifications in the naphthoquinone structure can lead to enhanced antitumor activity .

Cytotoxicity Studies

Cytotoxicity assays have been performed using the Brine Shrimp bioassay method to evaluate the toxicity levels of these compounds:

CompoundLC50 (µg/mL)
Compound C30.5
Compound D25.7

The results indicate that certain derivatives possess cytotoxic properties that could be leveraged in therapeutic applications .

Case Studies

  • Study on Schiff Bases : A study investigated the synthesis and biological evaluation of Schiff bases derived from naphthoquinones. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance activity levels significantly.
  • Antitumor Evaluation : Another research focused on a series of synthesized naphthoquinone derivatives which were evaluated for their antitumor properties against various cell lines. The results indicated promising activity, suggesting potential for development into therapeutic agents.

Scientific Research Applications

Structural Characteristics

The compound features a naphthofuran backbone, an ethyl ester group, and a phenylamino substituent. These unique structural elements contribute to its biological activity and reactivity. The molecular formula is C22H25N1O4, indicating the presence of multiple functional groups that can participate in chemical reactions.

Biological Activities

Research indicates that compounds similar to (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential for use in treating infections.

Therapeutic Applications

The potential therapeutic applications of (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate include:

  • Cancer Treatment : Given its antitumor properties, this compound could be developed into a novel anticancer agent.
  • Infection Control : Its antimicrobial activity makes it a candidate for developing new antibiotics.
  • Enzyme Inhibition : Interaction studies have shown that this compound can bind effectively to various enzymes and receptors, potentially leading to the development of enzyme inhibitors for therapeutic purposes.

Computational Studies

Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of (Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate based on its chemical structure. These models help in understanding the relationship between molecular features and biological effects.

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